

Spectroscopic and Structural Characterization of Azonia-Spiro Compounds: A Technical Guide

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Compound of Interest		
Compound Name:	4-Azoniaspiro[3.5]nonan-2-	
	ol;chloride	
Cat. No.:	B057544	Get Quote

Introduction

4-Azoniaspiro[3.5]nonan-2-ol;chloride (CAS No. 15285-58-2) is a quaternary ammonium compound featuring a unique spirocyclic system. This structure, which combines two rings sharing a central nitrogen atom, imparts a high degree of rigidity and specific spatial arrangement.[1] Such compounds are of increasing interest in pharmacology, biochemistry, and materials science for their potential as therapeutic agents, phase-transfer catalysts, and components of anion exchange membranes.[1] The presence of a hydroxyl group further enhances its potential for biological interactions and chemical reactivity.[1]

This technical guide outlines the expected spectroscopic characteristics of **4- Azoniaspiro[3.5]nonan-2-ol;chloride** and provides generalized, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar novel chemical entities.

Ol;chloride is not readily available in the public domain. The data presented in the following tables are expected values based on the known chemical structure and spectroscopic principles. They are intended to serve as a reference guide for researchers.

Predicted Spectroscopic Data



The following tables summarize the anticipated spectroscopic data for **4-Azoniaspiro[3.5]nonan-2-ol;chloride**.

Table 1: Predicted ¹H and ¹³C NMR Data

¹ H NMR (Proton)	¹³ C NMR (Carbon)	
Expected Chemical Shift (δ) ppm	Expected Chemical Shift (δ) ppm	
~ 4.0 - 4.5 (m, 1H, -CH-OH)	~ 65 - 70 (-CH-OH)	
~ 3.5 - 4.0 (m, 4H, -CH ₂ -N ⁺ -)	~ 60 - 65 (-CH ₂ -N ⁺ -)	
~ 3.0 - 3.5 (m, 2H, -CH ₂ -C-N ⁺ -)	~ 45 - 50 (Spiro Carbon - C-N+)	
~ 2.0 - 2.5 (m, 2H, cyclobutyl ring)	~ 30 - 35 (Piperidinyl ring)	
~ 1.6 - 2.0 (m, 6H, piperidinyl ring)	~ 20 - 25 (Cyclobutyl ring)	

Table 2: Predicted IR Absorption Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C-N Stretch (Quaternary Amine)	1150 - 1250	Medium-Weak
C-O Stretch (Alcohol)	1050 - 1150	Medium-Strong

Table 3: Predicted Mass Spectrometry Data



Technique	Expected Ion	Expected m/z
Electrospray Ionization (ESI+)	[M] ⁺ (Cation)	~158.14
[M+H]+ (Protonated Cation - less likely)	~159.15	
ESI- (less common for this structure)	[M+Cl] ⁻ (Adduct with counterion)	~193.10

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of novel azonia-spiro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Instrumentation: Bruker Avance 400 MHz Spectrometer or equivalent.
- Procedure:
 - o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆). The choice of solvent is critical as the compound is an ionic salt.
 - ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.



- Phase and baseline correct the spectrum. Calibrate the chemical shift reference to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 5 seconds.
 - Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
 - Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
 - Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.
 Acquire the sample spectrum.
 - Data Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

 Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.



• Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific LTQ Orbitrap XL) with an Electrospray Ionization (ESI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- \circ Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
- Ionization: Operate the ESI source in positive ion mode. Typical settings: spray voltage of 4.5 kV, capillary temperature of 275°C.
- Data Acquisition: Acquire full scan mass spectra over an m/z range of 100-500. For structural confirmation, perform tandem MS (MS/MS) by isolating the parent ion ([M]+) and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow and logical connections in the spectroscopic characterization process.



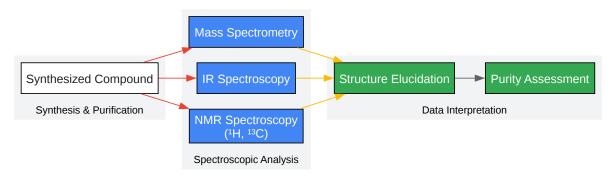


Diagram 1: General Workflow for Spectroscopic Characterization

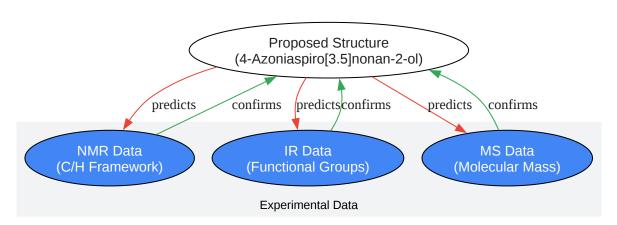


Diagram 2: Logical Relationship of Spectroscopic Data

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References



- 1. 4-Azoniaspiro[3.5]nonan-2-ol;chloride | 15285-58-2 | Benchchem [benchchem.com]
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